An In-depth Technical Guide to Methyl Indoline-3-Carboxylate: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to Methyl Indoline-3-Carboxylate: Structure, Properties, and Synthetic Utility
Introduction: The Significance of the Indoline Scaffold
The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its three-dimensional, non-planar structure offers distinct advantages in drug design compared to its aromatic counterpart, indole. The benzene ring of the indoline moiety can engage in hydrophobic interactions with protein residues, while the N-H group serves as both a hydrogen bond donor and acceptor. This structural flexibility allows for the creation of compounds with improved physicochemical properties, such as enhanced water solubility and modified lipophilicity, which are critical for pharmacokinetic profiles.
This guide provides a comprehensive technical overview of methyl indoline-3-carboxylate (also known as methyl 2,3-dihydro-1H-indole-3-carboxylate), a versatile synthetic intermediate. While its aromatic analog, methyl indole-3-carboxylate, is widely documented, this document focuses on the hydrogenated form, exploring its unique chemical properties, synthesis, and potential as a foundational building block in the development of novel therapeutic agents.
Chemical Structure and Properties
Methyl indoline-3-carboxylate is characterized by a dihydropyrrole ring fused to a benzene ring, with a methyl ester group at the C3 position. The saturation of the 2,3-bond fundamentally alters the electronic and conformational properties of the molecule compared to its indole precursor.
IUPAC Name: methyl 2,3-dihydro-1H-indole-3-carboxylate CAS Number: 39891-71-9[1] Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol
Physicochemical Data
Quantitative experimental data for methyl indoline-3-carboxylate is not widely reported in the literature. The following table summarizes available and predicted information.
| Property | Value | Source |
| Appearance | Not reported | - |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Not available | [2] |
| Predicted XlogP | 1.5 | [3] |
| Monoisotopic Mass | 177.07898 Da | [3] |
Synthesis of Methyl Indoline-3-Carboxylate
The most direct and common method for synthesizing indolines is the reduction of the corresponding indole.[4] This transformation specifically targets the 2,3-double bond of the pyrrole ring. Two primary, field-proven methodologies are applicable for the preparation of methyl indoline-3-carboxylate from methyl indole-3-carboxylate: catalytic hydrogenation and chemical reduction.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for indole reduction, often providing high yields of the corresponding indoline. Platinum- and rhodium-based catalysts are particularly effective.[5][6]
Experimental Protocol (Catalytic Hydrogenation):
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add methyl indole-3-carboxylate (1.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or acetic acid. Under an inert atmosphere (e.g., nitrogen), carefully add a catalyst, such as 5-10% Platinum on carbon (Pt/C), typically at a loading of 5-10 mol%.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (a pressure range of 50-500 psi is common) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen from the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure methyl indoline-3-carboxylate.
Causality Behind Choices: The use of an acid co-solvent like acetic acid can facilitate the reaction by protonating the indole at the C3 position, which disrupts the aromaticity and makes the 2,3-double bond more susceptible to reduction.[6] Platinum is a highly active catalyst for this transformation, ensuring efficient conversion.
Method 2: Chemical Reduction with Sodium Cyanoborohydride
For laboratories not equipped for high-pressure hydrogenation, chemical reduction offers a practical alternative. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that, in an acidic medium, effectively reduces the iminium ion intermediate of the indole.[1][7]
Experimental Protocol (Chemical Reduction):
-
Dissolution: Dissolve methyl indole-3-carboxylate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reductant Addition: Slowly add sodium cyanoborohydride (NaBH₃CN) (approx. 3.0 eq) portion-wise, maintaining the temperature at 0°C. Caution: The addition is exothermic and liberates hydrogen gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching and Neutralization: Once complete, carefully quench the reaction by slowly adding water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Self-Validating System: The selectivity of NaBH₃CN is key to this protocol's success. It is a milder reductant than sodium borohydride (NaBH₄) and, at a slightly acidic pH, preferentially reduces iminium ions over carbonyl groups.[8][9] This ensures that the ester functionality remains intact during the reduction of the indole ring.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (4H): Multiple signals expected in the range of δ 6.5-7.5 ppm.
-
N-H Proton (1H): A broad singlet, typically around δ 3.5-5.0 ppm, which is exchangeable with D₂O.
-
C3-H Proton (1H): A triplet or doublet of doublets around δ 3.5-4.0 ppm.
-
Methyl Ester Protons (3H): A sharp singlet around δ 3.7 ppm.
-
C2-H Protons (2H): Two diastereotopic protons, likely appearing as a multiplet around δ 3.0-3.5 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should display 8 distinct signals for the aromatic carbons and 2 for the aliphatic carbons of the pyrrolidine ring, in addition to the carbonyl and methyl carbons of the ester.
-
C=O (Ester): ~170-175 ppm.
-
Aromatic Carbons: 6 signals in the range of ~110-150 ppm.
-
-OCH₃ (Ester): ~52 ppm.
-
C3: ~40-45 ppm.
-
C2: ~30-35 ppm.
-
-
IR Spectroscopy:
-
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp peak around 1730-1740 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C-O Stretch: A strong peak in the 1150-1250 cm⁻¹ region.
-
-
Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 177.
Chemical Reactivity and Synthetic Potential
The reactivity of methyl indoline-3-carboxylate is governed by three primary functional groups: the secondary amine, the aromatic ring, and the methyl ester. This trifecta of reactivity makes it a highly valuable and versatile synthetic intermediate.
-
N-Functionalization: The nitrogen atom of the indoline ring is a nucleophilic secondary amine, making it the most common site for derivatization.
-
N-Alkylation: The indoline nitrogen can be readily alkylated using alkyl halides in the presence of a base. This is a standard method for introducing diverse substituents to modulate biological activity.[10][11]
-
N-Acylation: Reaction with acid chlorides or anhydrides yields N-acyl indolines. This transformation is useful for synthesizing amide derivatives or for installing a protecting group.[12][13]
-
-
Ester Modification: The methyl ester at C3 provides a handle for numerous classical transformations.
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) will yield the corresponding indoline-3-carboxylic acid, a key precursor for amide couplings.
-
Amidation: Direct reaction with amines can form amides, a common functional group in pharmaceuticals.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (indolin-3-yl)methanol.
-
-
Aromatic Ring Substitution: The benzene portion of the indoline can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The amino group is an ortho-, para-director, though reaction conditions must be chosen carefully to avoid oxidation.
-
Oxidation (Aromatization): The indoline ring can be readily oxidized back to an indole using various oxidizing agents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[14] This allows for the temporary use of the indoline as a protected form of an indole, enabling chemical modifications that would otherwise be incompatible with the indole nucleus.
Applications in Drug Discovery
The indoline scaffold is a cornerstone in modern drug development.[4] Its structural and electronic properties make it an ideal starting point for creating compounds that can interact with a wide range of biological targets. Methyl indoline-3-carboxylate serves as a key building block for accessing libraries of substituted indolines.
-
Neurological Disorders: The indoline core is present in compounds targeting neurological pathways. Methyl indoline-3-carboxylate is a key intermediate for pharmaceuticals in this area.[15]
-
Anticancer Agents: Many potent anticancer agents are based on the indole/indoline framework. The ability to functionalize the indoline at the N1, C3, and aromatic positions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer targets.
-
Versatile Intermediate: The true value of methyl indoline-3-carboxylate lies in its role as a versatile synthetic intermediate. The ester can be converted into an amide, acid, or alcohol, while the nitrogen can be alkylated or acylated. This dual functionality allows for the rapid generation of diverse molecular architectures, a critical process in lead optimization for drug discovery programs.
Conclusion
Methyl indoline-3-carboxylate is a valuable, albeit under-documented, chemical entity with significant potential for synthetic and medicinal chemistry. Its preparation from the readily available methyl indole-3-carboxylate is straightforward via established reduction protocols. The true strength of this compound lies in its synthetic versatility, offering multiple handles for chemical modification to generate complex molecular scaffolds. For researchers and drug development professionals, methyl indoline-3-carboxylate represents a key building block for accessing the rich chemical space of the pharmacologically important indoline family.
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